Tert-butyl (2-oxo-2-(o-tolyl)ethyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylphenyl)-2-oxoethylamine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated products.
Scientific Research Applications
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing unwanted reactions during synthesis . The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-ethylphenyl)carbamate
Uniqueness
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions . This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
InChI Key |
ZATUGRHNNRMIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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